Methyl 2-[ethyl-(4-hydroxyphenyl)sulfamoyl]-5-methylbenzoate
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Overview
Description
Methyl 2-[ethyl-(4-hydroxyphenyl)sulfamoyl]-5-methylbenzoate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[ethyl-(4-hydroxyphenyl)sulfamoyl]-5-methylbenzoate typically involves the reaction of 4-hydroxybenzenesulfonamide with methyl 2-bromo-5-methylbenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[ethyl-(4-hydroxyphenyl)sulfamoyl]-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-[ethyl-(4-hydroxyphenyl)sulfamoyl]-5-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[ethyl-(4-hydroxyphenyl)sulfamoyl]-5-methylbenzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound may interact with other molecular pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[ethyl-(4-hydroxyphenyl)sulfamoyl]-benzoate: Lacks the methyl group on the benzoate ring.
Ethyl 2-[ethyl-(4-hydroxyphenyl)sulfamoyl]-5-methylbenzoate: Has an ethyl ester instead of a methyl ester.
Methyl 2-[ethyl-(4-hydroxyphenyl)sulfamoyl]-4-methylbenzoate: The methyl group is positioned differently on the benzoate ring.
Uniqueness
Methyl 2-[ethyl-(4-hydroxyphenyl)sulfamoyl]-5-methylbenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the benzoate ring can affect the compound’s steric and electronic properties, potentially enhancing its interactions with molecular targets.
Properties
IUPAC Name |
methyl 2-[ethyl-(4-hydroxyphenyl)sulfamoyl]-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-18(13-6-8-14(19)9-7-13)24(21,22)16-10-5-12(2)11-15(16)17(20)23-3/h5-11,19H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWBAJHRRZYLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)O)S(=O)(=O)C2=C(C=C(C=C2)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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